molecular formula C9H15F2N3O3S B7076055 N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide

Cat. No.: B7076055
M. Wt: 283.30 g/mol
InChI Key: OPHMTNAEPIMZDE-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of difluoroethyl, ethyl, hydroxyethyl, and sulfonamide functional groups attached to the pyrazole ring

Properties

IUPAC Name

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N3O3S/c1-2-13-6-8(5-12-13)18(16,17)14(3-4-15)7-9(10)11/h5-6,9,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMTNAEPIMZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the difluoroethyl and hydroxyethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
  • N-(2,2-difluoroethyl)-1-methyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide
  • 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(2,2-difluoroethyl)-1-ethyl-N-(2-hydroxyethyl)pyrazole-4-sulfonamide stands out due to the presence of both difluoroethyl and hydroxyethyl groups, which impart unique chemical properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.

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